3-(sec-Butyl)morpholine
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Overview
Description
3-(sec-Butyl)morpholine is a heterocyclic organic compound featuring a morpholine ring substituted with a sec-butyl group at the third position. Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(sec-Butyl)morpholine typically involves the cyclization of amino alcohols with sec-butyl substituents. One common method is the reaction of 3-(sec-butyl)amino-1-propanol with formaldehyde under acidic conditions, leading to the formation of the morpholine ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-(sec-Butyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the morpholine ring to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: N-alkyl or N-acyl morpholine derivatives.
Scientific Research Applications
3-(sec-Butyl)morpholine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(sec-Butyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including antimicrobial activity and enzyme inhibition .
Comparison with Similar Compounds
Morpholine: The parent compound, widely used in organic synthesis and as a solvent.
N-Methylmorpholine: A derivative with a methyl group at the nitrogen atom, used as a catalyst and solvent.
N-Ethylmorpholine: Another derivative with an ethyl group at the nitrogen atom, used in similar applications.
Uniqueness of 3-(sec-Butyl)morpholine: this compound stands out due to its sec-butyl substitution, which imparts unique steric and electronic properties. This substitution can enhance the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
3-butan-2-ylmorpholine |
InChI |
InChI=1S/C8H17NO/c1-3-7(2)8-6-10-5-4-9-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
OWGVQPIIJMNYNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1COCCN1 |
Origin of Product |
United States |
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